2-(Trifluoromethoxy)pyridin-3-ol
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Overview
Description
2-(Trifluoromethoxy)pyridin-3-ol: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyridin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)pyridin-3-ol typically involves the introduction of a trifluoromethoxy group into a pyridine ring. One common method is the trifluoromethylation of pyridin-3-ol using trifluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution can result in various functionalized pyridine derivatives .
Scientific Research Applications
Chemistry: 2-(Trifluoromethoxy)pyridin-3-ol is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethoxy group can enhance the bioavailability and efficacy of therapeutic agents .
Industry: In the agrochemical industry, this compound derivatives are investigated for their potential as pesticides and herbicides. The compound’s stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. For instance, in drug design, the compound may act as an inhibitor or activator of specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyridin-3-ol
- 2-(Trifluoromethoxy)benzene
- 2-(Trifluoromethoxy)pyridine
Comparison: 2-(Trifluoromethoxy)pyridin-3-ol is unique due to the presence of both a trifluoromethoxy group and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased polarity and hydrogen bonding capability, which are not observed in similar compounds .
Properties
IUPAC Name |
2-(trifluoromethoxy)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-4(11)2-1-3-10-5/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJOEVOBWJDUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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